molecular formula C16H16N4O5S2 B585530 N-(4-Aminobenzenesulfonyl) Sulfamethoxazole CAS No. 135529-16-7

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Cat. No.: B585530
CAS No.: 135529-16-7
M. Wt: 408.447
InChI Key: ULRBBWWPWOJYFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole typically involves the reaction of sulfamethoxazole with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is similar to that of sulfamethoxazole. It inhibits the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By competing with para-aminobenzoic acid (PABA) for the enzyme, it prevents the formation of dihydrofolic acid, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is unique due to its specific role as an impurity in sulfamethoxazole. Its presence and behavior in analytical studies provide valuable insights into the properties and stability of sulfamethoxazole and its related compounds .

Properties

IUPAC Name

4-amino-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBBWWPWOJYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746982
Record name 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135529-16-7
Record name 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDN5YJ3AJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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